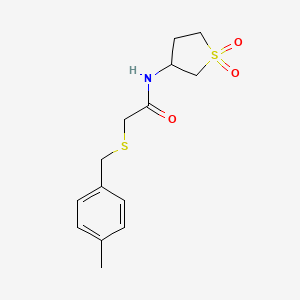
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide is a chemical compound with a complex structure that includes a dioxidotetrahydrothiophene ring and a methylbenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and thiols are commonly used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-chlorobenzyl)thio)acetamide
Uniqueness
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions and specific reactivity.
Propriétés
Formule moléculaire |
C14H19NO3S2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H19NO3S2/c1-11-2-4-12(5-3-11)8-19-9-14(16)15-13-6-7-20(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16) |
Clé InChI |
YCTOAQRJADICLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSCC(=O)NC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


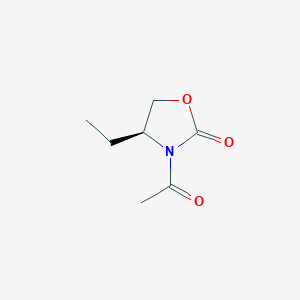
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
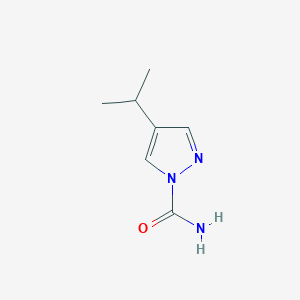
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)

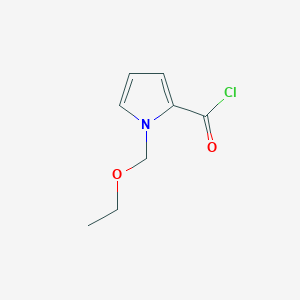

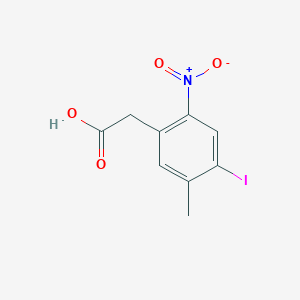



![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
